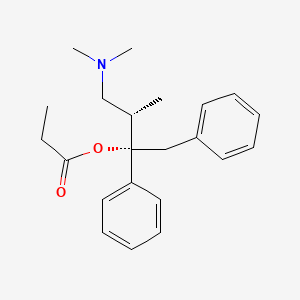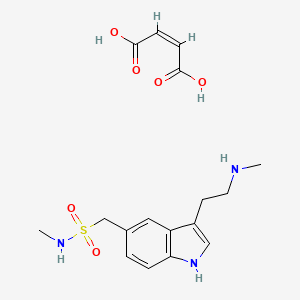
Monodesmethyl sumatriptan maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monodesmethyl sumatriptan maleate is a chemical compound with the molecular formula C17H23N3O6S . It is a derivative of sumatriptan, a well-known medication used to treat migraines and cluster headaches. This compound is characterized by its unique structure, which includes a maleate salt form, enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan maleate typically involves multiple steps, starting from the basic structure of sumatriptan. The process includes:
N-Methylation: The initial step involves the N-methylation of sumatriptan to produce N-methyl sumatriptan.
Desmethylation: This step involves the removal of a methyl group to form monodesmethyl sumatriptan.
Maleate Formation: The final step involves the reaction of monodesmethyl sumatriptan with maleic acid to form the maleate salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Monodesmethyl sumatriptan maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens or alkylating agents, under neutral or slightly basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
Monodesmethyl sumatriptan maleate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its interactions with various biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of migraines and other neurological disorders.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Monodesmethyl sumatriptan maleate exerts its effects primarily through its action on serotonin (5-HT) receptors. It is a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of pain and inflammation. By binding to these receptors, this compound inhibits the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in migraine pathophysiology .
Comparison with Similar Compounds
Sumatriptan: The parent compound, used widely for migraine treatment.
Naratriptan: Another triptan with a longer half-life and higher bioavailability.
Rizatriptan: Known for its rapid onset of action.
Frovatriptan: Characterized by its long duration of action
Uniqueness: Monodesmethyl sumatriptan maleate is unique due to its specific structural modifications, which enhance its solubility and stability compared to other triptans. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
88919-52-2 |
|---|---|
Molecular Formula |
C17H23N3O6S |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C13H19N3O2S.C4H4O4/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2;5-3(6)1-2-4(7)8/h3-4,7-8,14-16H,5-6,9H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
UNFGYTNEFPAGQV-BTJKTKAUSA-N |
Isomeric SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


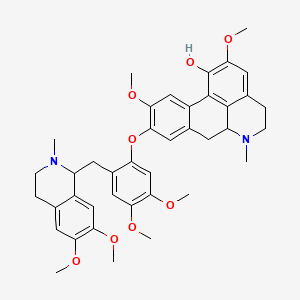

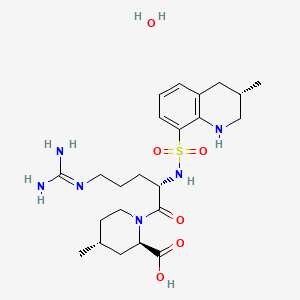
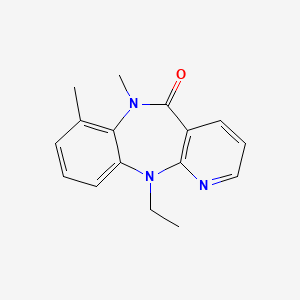
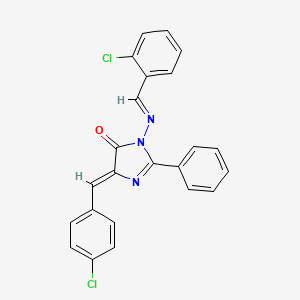
![(E)-4-bromo-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B12784478.png)

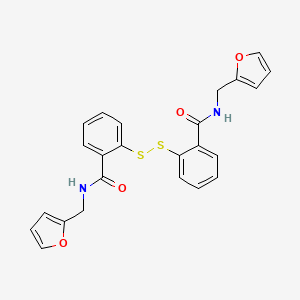
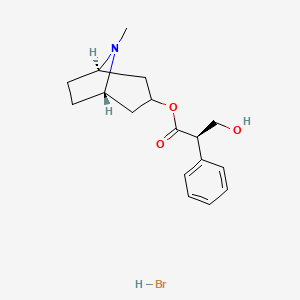
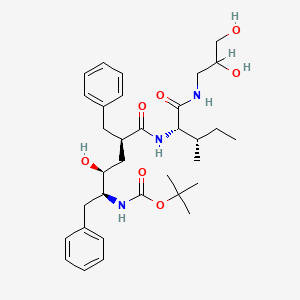
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
